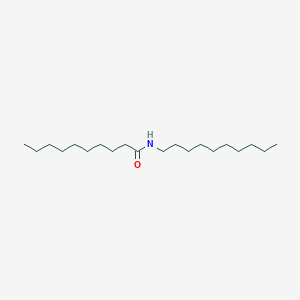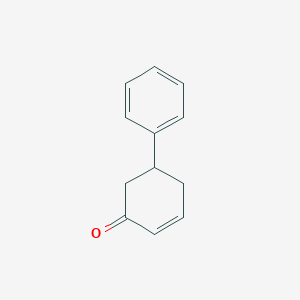
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with dimethylamino and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide typically involves a multi-step process. One common method includes the reaction of 2-methylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the intermediate compound. This intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium salts, while reduction can produce dihydroquinoline derivatives.
科学研究应用
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in cellular studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism by which 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, which is being studied for potential therapeutic applications.
相似化合物的比较
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and as a pH-responsive material.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide stands out due to its unique combination of a quinolinium core and dimethylamino group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
属性
CAS 编号 |
25413-46-1 |
|---|---|
分子式 |
C19H21IN2 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
4-(1,8-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-6-5-7-16-10-13-18(21(4)19(14)16)15-8-11-17(12-9-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
KJFXENGRLGJFLV-UHFFFAOYSA-M |
规范 SMILES |
CC1=C2C(=CC=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


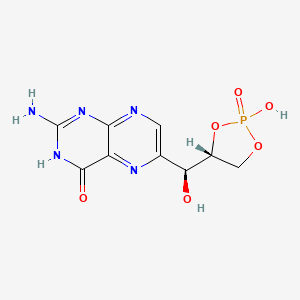
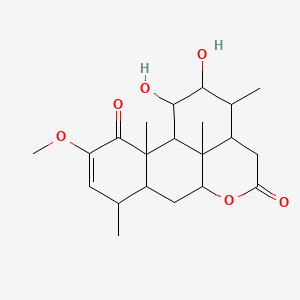
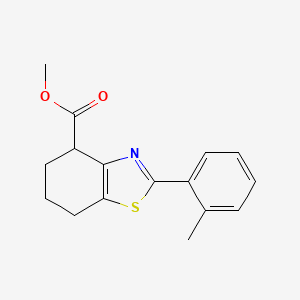

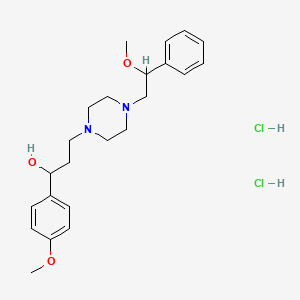
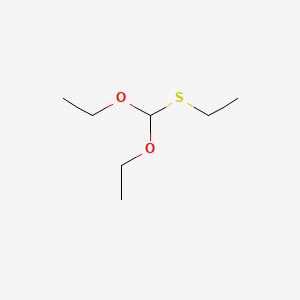
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
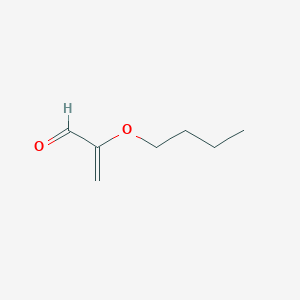
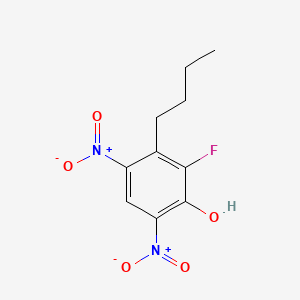
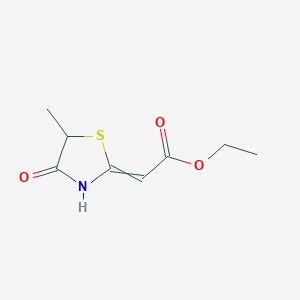
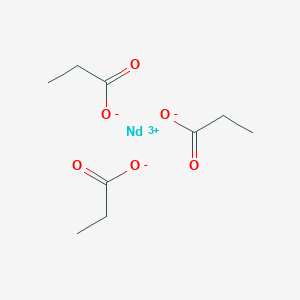
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
